molecular formula C24H31N3O5S B3000346 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922003-57-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B3000346
CAS No.: 922003-57-4
M. Wt: 473.59
InChI Key: VVYQJJCPSMJYNI-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, a sulfonamide group, and a butyramide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQJJCPSMJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the benzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the butyramide moiety through an amidation reaction. Each step requires specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent, pending further research.

    Industry: The compound could be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide exerts its effects is

Biological Activity

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that belongs to the class of sulfamoyl derivatives. Its unique structural features confer various biological activities that are of significant interest in medicinal chemistry and pharmacology.

Structural Characteristics

This compound features a benzo[b][1,4]oxazepine ring structure combined with a sulfamoyl group and a butyramide moiety. The presence of these functional groups enhances its potential for interaction with biological targets.

Property Details
Molecular Formula C23H30N2O5S
Molecular Weight 446.6 g/mol
CAS Number 922057-09-8
Structural Features Benzo[b][1,4]oxazepine ring, sulfamoyl group

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to affect the JNK signaling pathway, which is crucial in cancer cell survival and proliferation .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. It was found effective against several pathogenic strains, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

Study 1: Anticancer Efficacy

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis .

Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, demonstrating its potential as an effective antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It promotes apoptosis through the intrinsic pathway by affecting mitochondrial membrane potential and activating caspases.

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